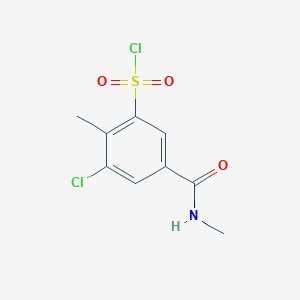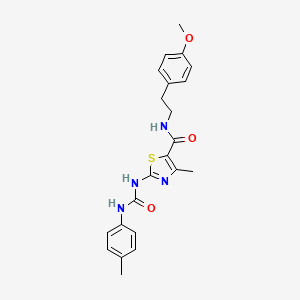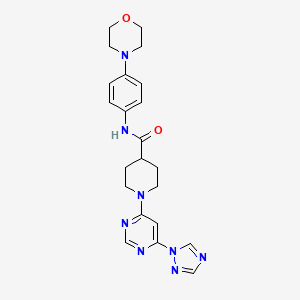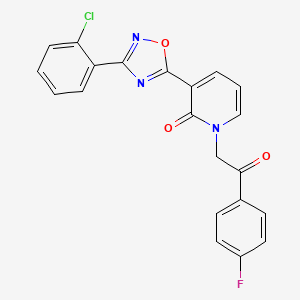
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the condensation of specific precursors, such as chloromethyl-1,3,4-oxadiazol-2-yl derivatives, with various amines or other reactive partners under controlled conditions to achieve high yields and purity. For instance, the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine demonstrates the strategic use of microwave irradiation and specific reagents like chloroacetyl chloride and phosphoryl oxychloride to promote cyclization and subsequent reaction steps (Vinayak et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through techniques like single crystal X-ray diffraction, revealing intricate details about molecular conformations and intermolecular interactions. These structures often show the molecule to be essentially planar, with certain phenyl groups oriented perpendicular to the rest of the molecule, indicating the potential for varied electronic and steric interactions (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical properties of related compounds, including reactivity and potential for further transformations, are often dictated by the functional groups present. For example, the presence of a 1,3,4-oxadiazole ring can confer unique electronic properties, influencing the molecule's behavior in synthetic sequences and potentially its interactions with biological targets.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. For compounds with similar structures, crystallization from specific solvents can yield materials suitable for detailed structural analysis, providing insights into their stability and physical form (Kariuki et al., 2021).
科学的研究の応用
Synthesis and Structural Characterization
- Compounds structurally similar to the target molecule have been synthesized and structurally characterized, providing insights into their molecular conformations and potential applications in material science and pharmacology. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural compounds with complex molecular structures, indicating the potential for diverse applications in chemical synthesis and analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Potential
- Several studies have focused on similar compounds for their potential as anticancer agents. For example, Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of a structurally related compound and evaluated their anticancer activity against human cancer cell lines (Vinayak, Sudha, & Lalita, 2017). Additionally, Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents (Zhang et al., 2005).
Antibacterial and Antimicrobial Activity
- Research has also been conducted on the antibacterial and antimicrobial properties of compounds with similar structures. Hu et al. (2005) synthesized and evaluated the antibacterial activity of polyheterocycles, including those with 1,2,4-oxadiazole components, demonstrating their potential in developing new antibacterial drugs (Hu et al., 2005).
Herbicidal Activity
- The herbicidal properties of compounds with similar molecular structures have been investigated. Tajik and Dadras (2011) synthesized novel phenoxypyridines with a 1,3,4-oxadiazole ring and examined their herbicidal activity against various plants, indicating potential agricultural applications (Tajik & Dadras, 2011).
Molecular Docking and Pharmacological Assessments
- Molecular docking studies and pharmacological assessments have been conducted on structurally related compounds. Karpina, Kovalenko, and colleagues (2019) synthesized 1,2,4-oxadiazol-containing compounds and conducted molecular docking studies, suggesting their potential in pharmaceutical research (Karpina et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O3/c22-17-6-2-1-4-15(17)19-24-20(29-25-19)16-5-3-11-26(21(16)28)12-18(27)13-7-9-14(23)10-8-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMNAZDLPXSDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)
![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)
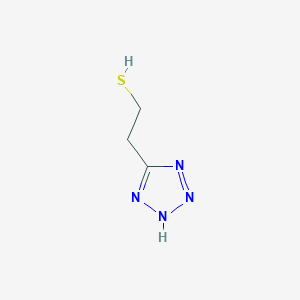

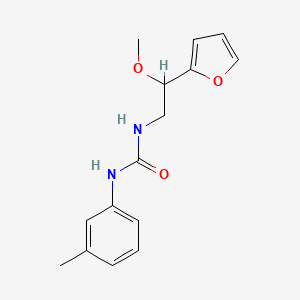
![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)

